1-(Chloromethyl)-4-difluoromethanesulfonylbenzene
Overview
Description
1-(Chloromethyl)-4-difluoromethanesulfonylbenzene is an organic compound characterized by the presence of a chloromethyl group and a difluoromethanesulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene typically involves the chloromethylation of aromatic compounds. One common method includes the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives efficiently. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-4-difluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-difluoromethanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The difluoromethanesulfonyl group can participate in interactions that influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene include other chloromethylated aromatic compounds and difluoromethanesulfonyl derivatives. For example:
Chloromethyl methyl ether: Used as an alkylating agent in organic synthesis.
1,2,4-Oxadiazole derivatives: These compounds also contain functional groups that can undergo similar chemical reactions.
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZUMZCNPGQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204246 | |
Record name | Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-96-4 | |
Record name | Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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